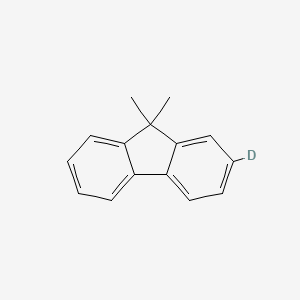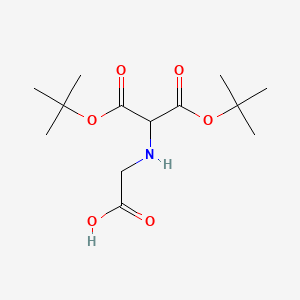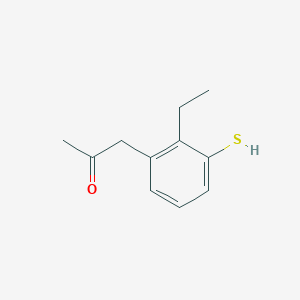
1-(4-Fluoro-3-(hydroxymethyl)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoro-3-(hydroxymethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H11FO2 and a molecular weight of 182.19 g/mol . This compound is characterized by the presence of a fluoro group, a hydroxymethyl group, and a propanone moiety attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-(4-Fluoro-3-(hydroxymethyl)phenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with a suitable Grignard reagent, followed by oxidation to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-Fluoro-3-(hydroxymethyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluoro group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Fluoro-3-(hydroxymethyl)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-(hydroxymethyl)phenyl)propan-1-one involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxymethyl and propanone groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
1-(4-Fluoro-3-(hydroxymethyl)phenyl)propan-1-one can be compared with other similar compounds, such as:
1-(4-(Trifluoromethyl)phenyl)propan-1-one: This compound has a trifluoromethyl group instead of a fluoro group, which can significantly alter its chemical properties and reactivity.
1-(4-Fluoro-2-hydroxyphenyl)propan-1-one: This compound has a hydroxyl group in a different position on the benzene ring, affecting its reactivity and interactions.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11FO2 |
|---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
1-[4-fluoro-3-(hydroxymethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H11FO2/c1-2-10(13)7-3-4-9(11)8(5-7)6-12/h3-5,12H,2,6H2,1H3 |
InChI Key |
XSKQKJMTORPBJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


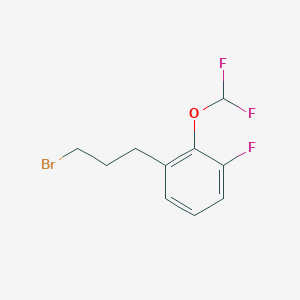
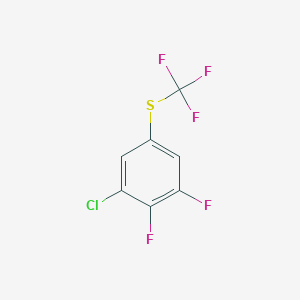
![N-Boc-(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B14048190.png)
![Pyrazolo[1,5-a]pyridine, 2-[[4-[4-(2-fluoroethoxy)phenyl]-1-piperazinyl]methyl]-](/img/structure/B14048198.png)
![(E)-3-(5-Trifluoromethyl-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14048203.png)

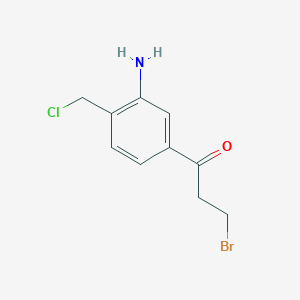
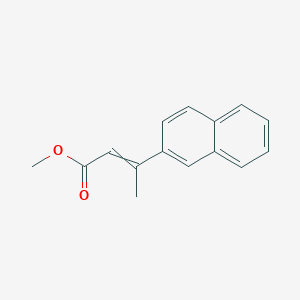
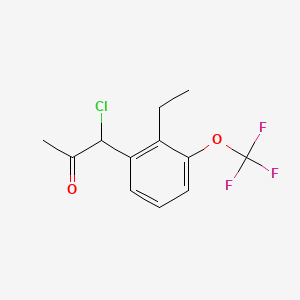
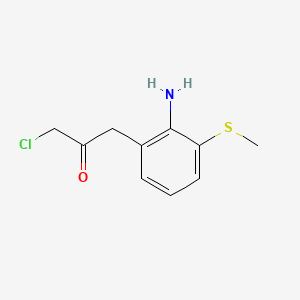
![2-Amino-5-methyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B14048238.png)
